molecular formula C19H14ClFN6O2 B5995362 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

Cat. No.: B5995362
M. Wt: 412.8 g/mol
InChI Key: KNRLQONKACUVGE-LSHDLFTRSA-N
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Description

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a triazolopyridazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves a multi-step process:

    Formation of the hydrazone: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.

    Coupling with triazolopyridazine derivative: The hydrazone is then reacted with 3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The hydrazone moiety can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 4-hydroxy-3-methoxybenzoic acid.

    Reduction: 4-hydroxy-3-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A simpler compound with similar structural features.

    3-(2-Chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: The triazolopyridazine derivative used in the synthesis.

Uniqueness

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to its combination of structural features from both vanillin and triazolopyridazine derivatives

Properties

IUPAC Name

4-[(E)-[[3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2/c1-29-15-9-11(5-6-14(15)28)10-22-23-16-7-8-17-24-25-19(27(17)26-16)18-12(20)3-2-4-13(18)21/h2-10,28H,1H3,(H,23,26)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRLQONKACUVGE-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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